1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
“1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7F3N2 . It is a type of pyrazole, which is a class of heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Molecular Structure Analysis
The molecular weight of “this compound” is 164.13 . The compound is liquid at 20 degrees Celsius .
Physical and Chemical Properties Analysis
Scientific Research Applications
Tuberculostatic Activity
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives have been explored for their tuberculostatic activity. A study conducted by Bazhin et al. (2017) involved the condensation of related pyrazole compounds with various reagents, leading to a series of functionalized pyrazoles. These compounds were then evaluated for their tuberculostatic activity, indicating potential applications in tuberculosis treatment (Bazhin et al., 2017).
pH Measurement in Biological Media
The compound and its derivatives have been utilized in pH measurement in biological systems. Jones et al. (1996) synthesized a series of trifluoromethylazoles, including derivatives of this compound. These compounds were used to determine pKa values using 19F NMR spectroscopy, revealing their potential as tools for measuring pH in biological contexts (Jones et al., 1996).
Synthesis of Novel Trifluoromethylated Pyrazoles
This pyrazole has been a key component in the synthesis of novel trifluoromethylated pyrazoles. Frizzo et al. (2009) examined the use of ionic liquids in the N-alkylation reaction of related pyrazoles, resulting in the formation of new trifluoromethylated pyrazole compounds. This study highlighted the chemoselectivity for trifluoromethylpyrazoles and suggested enhanced synthesis efficiency (Frizzo et al., 2009).
Application in Chromeno[2,3-b]pyridines Synthesis
Ryzhkova et al. (2023) investigated the synthesis of 5H-Chromeno[2,3-b]pyridines, important for their industrial, biological, and medicinal properties. This involved a multicomponent reaction using this compound derivatives, leading to novel chromeno[2,3-b]pyridine compounds with potential relevance in various fields (Ryzhkova et al., 2023).
Phosphorescence Applications
The compound has been used in the development of heteroleptic cyclometalated iridium(III) complexes with notable phosphorescent properties. Yang et al. (2005) synthesized and characterized a series of these complexes, showcasing the potential of derivatives of this compound in creating efficient, room-temperature blue phosphorescent materials (Yang et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRXZPAYGKNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508791 | |
Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79080-31-2 | |
Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dimethyl-3-(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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